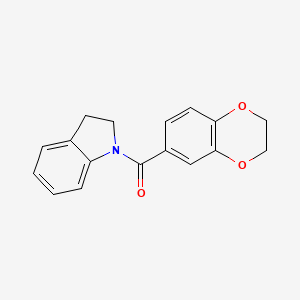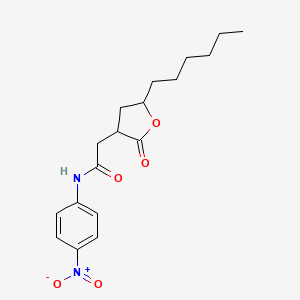![molecular formula C21H15BrFN3O2 B11112720 N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide](/img/structure/B11112720.png)
N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-({2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE is a complex organic compound that features a bromophenyl group, a fluorobenzamide group, and a hydrazinocarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE typically involves multiple steps:
Formation of the Bromophenyl Hydrazone: The initial step involves the condensation of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate.
Coupling with Fluorobenzamide: The hydrazone intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-({2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-({2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-[3-({2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and the presence of the bromophenyl and fluorobenzamide groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-({2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE: Similar structure but with a different position of the bromine atom.
N-[3-({2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-[3-({2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-2-FLUOROBENZAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15BrFN3O2 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[3-[[(E)-(3-bromophenyl)methylideneamino]carbamoyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H15BrFN3O2/c22-16-7-3-5-14(11-16)13-24-26-20(27)15-6-4-8-17(12-15)25-21(28)18-9-1-2-10-19(18)23/h1-13H,(H,25,28)(H,26,27)/b24-13+ |
InChI Key |
ANOPMUQNLGQWNJ-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11112642.png)
![N-(3,4-Dimethoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11112654.png)
![3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B11112662.png)
![2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11112666.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B11112667.png)
![4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B11112669.png)

![N-(3-Chlorophenyl)-N-({N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11112686.png)
![(3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11112690.png)
![{2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11112700.png)
![N-(3-methylbutyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112701.png)
![2-nitro-N'-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide](/img/structure/B11112708.png)

